8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid
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Overview
Description
“8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 897555-46-3 . It has a molecular weight of 329.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core structure, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom at the 8th position and a carboxylic acid group at the 4th position of the quinoline structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 329.15 . It is a powder that is stored at room temperature .
Scientific Research Applications
Crystal Structural Insights
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid contributes significantly to the field of crystallography and structural chemistry. A study elaborates on a closely related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid, highlighting its crystal structure and intricate hydrogen bonding. This derivative is noted for its potential in exploring non-covalent interactions within supermolecular chemistry, demonstrating how modifications in quinolinecarboxylic acid structures can influence molecular interactions and crystallography (Huang et al., 2010).
Material Sciences and Coordination Chemistry
The compound and its derivatives also find applications in material sciences and coordination chemistry. A study on a similar ligand, 2-(pyridin-4-yl)quinoline-4-carboxylic acid, discusses its use in forming metal complexes that exhibit unique 1D chain structures and 3D configurations. These complexes are noteworthy for their fluorescent behavior and antibacterial activities, suggesting potential applications in the development of new materials with specific functional properties (Zhang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
“8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Quinoline derivatives can interact with their targets in various ways, such as by inhibiting or activating certain enzymes or receptors .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Quinoline derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would need to be determined through specific pharmacokinetic studies. Factors such as its molecular weight (329.15 ) could influence these properties.
Properties
IUPAC Name |
8-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDGHQSZKRIVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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